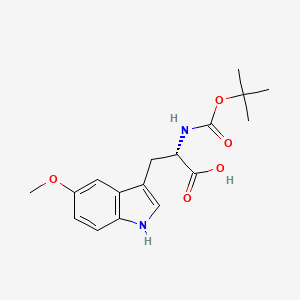

Boc-5-methoxy-L-tryptophan

Descripción general

Descripción

Boc-5-methoxy-L-tryptophan is a derivative of the amino acid tryptophan. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the amino terminus and a methoxy group at the 5-position of the indole ring. This compound is primarily used in research settings, particularly in the study of proteomics and peptide synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Boc-5-methoxy-L-tryptophan typically involves the protection of the amino group of 5-methoxy-L-tryptophan with a Boc group. This can be achieved through the reaction of 5-methoxy-L-tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same principles as laboratory synthesis. This includes the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: Boc-5-methoxy-L-tryptophan can undergo various chemical reactions, including:

Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA).

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Oxidation and Reduction: The indole ring can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

Oxidation: Potassium permanganate (KMnO4) in acetone.

Reduction: Sodium borohydride (NaBH4) in methanol.

Major Products:

Deprotection: 5-methoxy-L-tryptophan.

Coupling: Peptides containing this compound.

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced derivatives of this compound.

Aplicaciones Científicas De Investigación

Boc-5-methoxy-L-tryptophan is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block in peptide synthesis and the study of indole derivatives.

Biology: In the study of protein interactions and functions.

Industry: Used in the production of specialized peptides and proteins for research and therapeutic purposes.

Mecanismo De Acción

The mechanism of action of Boc-5-methoxy-L-tryptophan is primarily related to its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during peptide bond formation. Once the desired peptide is synthesized, the Boc group can be removed to yield the free amino acid or peptide .

Comparación Con Compuestos Similares

5-Methoxy-L-tryptophan: Lacks the Boc protecting group but shares the methoxy substitution on the indole ring.

Boc-L-tryptophan: Similar protecting group but lacks the methoxy substitution.

5-Methoxy-DL-tryptophan: A racemic mixture of the D and L enantiomers of 5-methoxytryptophan.

Uniqueness: Boc-5-methoxy-L-tryptophan is unique due to the combination of the Boc protecting group and the methoxy substitution, making it particularly useful in specific peptide synthesis applications where selective protection and functionalization are required .

Actividad Biológica

Boc-5-methoxy-L-tryptophan (Boc-5-MTP) is a derivative of the amino acid tryptophan, notable for its potential biological activities and therapeutic applications. This compound is particularly relevant in the context of its role in modulating various biological pathways, including those related to inflammation, cancer, and neuropharmacology.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group at the amino group and a methoxy group at the 5-position of the indole ring. This modification enhances its stability and solubility, making it a valuable building block in peptide synthesis and drug development.

Mechanisms of Biological Activity

1. Anti-inflammatory Effects

Research has shown that 5-methoxytryptophan (5-MTP), a metabolite related to Boc-5-MTP, exhibits significant anti-inflammatory properties. It has been found to suppress cyclooxygenase-2 (COX-2) expression, which is crucial in inflammatory responses. In studies involving human umbilical vein endothelial cells (HUVECs), 5-MTP was shown to rescue endothelial cell proliferation inhibited by tumor necrosis factor-alpha (TNF-α), suggesting that Boc-5-MTP may similarly contribute to endothelial protection under inflammatory conditions .

2. Antitumor Activity

Boc-5-MTP and its derivatives have been investigated for their potential as antitumor agents. The structural similarities between tryptophan derivatives and known antitumor compounds suggest that Boc-5-MTP may inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and apoptosis . For instance, studies have indicated that tryptophan derivatives can interfere with L-type amino acid transporters, which are often overexpressed in cancer cells .

3. Neuropharmacological Potential

Tryptophan and its derivatives play a critical role in serotonin biosynthesis, influencing mood regulation and cognitive functions. Boc-5-MTP may affect serotonin receptor activation, particularly the 5-HT2A and 5-HT2C receptors, which are implicated in various neuropsychiatric disorders . This suggests that Boc-5-MTP could be explored for its antidepressant or anxiolytic properties.

Table 1: Summary of Biological Activities of this compound

Case Study: Inhibition of L-Type Amino Acid Transporters

A study examining various tryptophan derivatives, including Boc-5-MTP, revealed their ability to inhibit LAT1-mediated transport processes. The compound showed an IC50 value of approximately 1.48 μM against LAT1 activity, indicating its potential as a lead compound for developing new inhibitors targeting amino acid transporters in cancer therapy .

Propiedades

IUPAC Name |

(2S)-3-(5-methoxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O5/c1-17(2,3)24-16(22)19-14(15(20)21)7-10-9-18-13-6-5-11(23-4)8-12(10)13/h5-6,8-9,14,18H,7H2,1-4H3,(H,19,22)(H,20,21)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEFILRKWWZSFK-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673995 | |

| Record name | N-(tert-Butoxycarbonyl)-5-methoxy-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114903-30-9 | |

| Record name | N-(tert-Butoxycarbonyl)-5-methoxy-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.